Tert-butyl (2-chloropyrimidin-5-YL)carbamate

Description

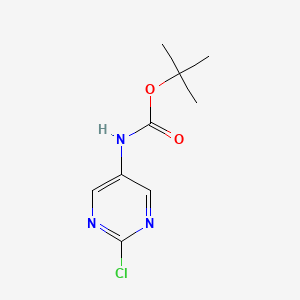

tert-Butyl (2-chloropyrimidin-5-yl)carbamate is a pyrimidine derivative featuring a chlorine substituent at position 2 and a tert-butyl carbamate group at position 3. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural framework allows for versatile functionalization, making it a critical building block in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-(2-chloropyrimidin-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-11-7(10)12-5-6/h4-5H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOAXOJTUNALFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (2-chloropyrimidin-5-YL)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines (e.g., methylamine, ethylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents like DMF or THF at elevated temperatures.

Major Products Formed:

Substitution Reactions: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-chloropyrimidin-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of pyrimidine derivatives on biological systems. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, Tert-butyl (2-chloropyrimidin-5-YL)carbamate is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl (2-chloropyrimidin-5-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl (2-chloropyrimidin-5-yl)carbamate and related compounds:

Key Observations:

This enhances their suitability for targeting enzymes like kinases . Thiazole derivatives (e.g., tert-butyl (5-(1-hydroxypentyl)-4-methylthiazol-2-yl)-(methyl)carbamate) show reduced thermal stability (melting points 82–176°C) due to flexible alkyl chains, limiting their use in high-temperature reactions .

Substituent Effects :

- Chlorine at position 2 (pyrimidine) or 4 (pyridine) increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. In contrast, fluorine substituents (e.g., in the 5-fluoro-pyrimidine analog) enhance metabolic stability but may introduce toxicity risks .

- Hydroxyl or carbonyl groups (e.g., in tert-butyl (5-propionyl-4-methylthiazol-2-yl)carbamate) improve solubility in polar solvents but require protective handling due to reactivity .

Synthetic Versatility :

- tert-Butyl carbamate groups are commonly introduced via Boc-protection strategies, as seen in the synthesis of tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate, where lithium aluminum hydride (LiAlH₄) and Dess-Martin periodinane are critical reagents .

- Chlorinated analogs (e.g., tert-butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate, CAS 1820707-62-7) are synthesized using halogenation agents like N-chlorosuccinimide, with trifluoromethyl groups enhancing lipophilicity .

Biological Activity

Tert-butyl (2-chloropyrimidin-5-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₃ClN₂O₂

Molecular Weight: 216.66 g/mol

The compound features a tert-butyl group attached to a carbamate structure, which is further linked to a chloropyrimidine moiety. This unique combination of functional groups may enhance its biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloropyrimidine ring can bind to active sites of enzymes, potentially inhibiting their activity and modulating biochemical pathways. This makes it a candidate for drug development targeting specific diseases.

Biological Activities

-

Antimicrobial Activity

- Similar compounds have demonstrated efficacy against various bacterial strains.

- The presence of the chloropyrimidine moiety suggests potential antimicrobial properties, although specific data on this compound is limited.

-

Anticancer Properties

- Derivatives of chloropyrimidine compounds are often investigated for their anticancer activities.

- While direct studies on this compound are scarce, related compounds have shown promise in inhibiting cancer cell proliferation.

- Inhibition of Enzymatic Activity

Table 1: Summary of Biological Activities

Research Findings

- A study highlighted the interaction of chloropyrimidine derivatives with Mycobacterium tuberculosis, suggesting that similar compounds could be effective against resistant strains .

- Another investigation into the synthesis of related carbamate compounds showed promising anti-inflammatory activities, indicating that structural modifications could enhance biological efficacy .

Synthesis and Applications

The synthesis of this compound involves multi-step processes that allow for further modifications. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals.

Applications:

- Medicinal Chemistry: Used as a building block for drug development targeting various diseases.

- Agrochemicals: Potential use in the formulation of specialty chemicals tailored for agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.